molecular formula C10H7N3O B3388727 5-methyl-2-oxo-1H-1,6-naphthyridine-3-carbonitrile CAS No. 88877-04-7

5-methyl-2-oxo-1H-1,6-naphthyridine-3-carbonitrile

Cat. No. B3388727
CAS RN: 88877-04-7
M. Wt: 185.18 g/mol
InChI Key: AYUPZBQOTRFJQK-UHFFFAOYSA-N
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Patent
US04517190

Procedure details

The above preparation was also carried out using ammonium acetate in place of formamidine acetate as follows: A mixture containing 1.305 kg of 1,2-dihydro-6-(2-dimethylaminoethenyl)-2-oxo-3-pyridinecarbonitrile, 9 liters of dimethylformamide and 915 g of ammonium acetate was refluxed for five hours The reaction suspension was cooled to 5° C. for three hours and the precipitated product was collected, washed twice with cold 60/40 by volume of dimethylformamide/water, twice with cold ethanol, once with ether and dried to yield 826 g of 1,2-dihydro-5-methyl-2-oxo-1,6-naphthyridine-3-carbonitrile, m.p. 75°-277° C.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
1,2-dihydro-6-(2-dimethylaminoethenyl)-2-oxo-3-pyridinecarbonitrile
Quantity
1.305 kg
Type
reactant
Reaction Step Two
Quantity
915 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]([O-])(=O)C.[NH4+].C[N:7]([CH3:19])[CH:8]=[CH:9][C:10]1[NH:15][C:14](=[O:16])[C:13]([C:17]#[N:18])=[CH:12][CH:11]=1>CN(C)C=O>[CH3:1][C:19]1[N:7]=[CH:8][CH:9]=[C:10]2[C:11]=1[CH:12]=[C:13]([C:17]#[N:18])[C:14](=[O:16])[NH:15]2 |f:0.1|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)[O-].[NH4+]
Step Two
Name
1,2-dihydro-6-(2-dimethylaminoethenyl)-2-oxo-3-pyridinecarbonitrile
Quantity
1.305 kg
Type
reactant
Smiles
CN(C=CC1=CC=C(C(N1)=O)C#N)C
Name
Quantity
915 g
Type
reactant
Smiles
C(C)(=O)[O-].[NH4+]
Name
Quantity
9 L
Type
solvent
Smiles
CN(C=O)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
5 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The above preparation
TEMPERATURE
Type
TEMPERATURE
Details
was refluxed for five hours The reaction suspension
Duration
5 h
CUSTOM
Type
CUSTOM
Details
the precipitated product was collected
WASH
Type
WASH
Details
washed twice with cold 60/40 by volume of dimethylformamide/water, twice with cold ethanol, once with ether
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Name
Type
product
Smiles
CC1=C2C=C(C(NC2=CC=N1)=O)C#N
Measurements
Type Value Analysis
AMOUNT: MASS 826 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.